molecular formula C16H18F3N3O4S B2695081 1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705135-04-1

1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2695081
CAS No.: 1705135-04-1
M. Wt: 405.39
InChI Key: MTJSPZHHZJUCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 2-methoxy-5-methylbenzenesulfonyl group and at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. Such structural motifs are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-10-3-4-12(25-2)13(9-10)27(23,24)22-7-5-11(6-8-22)14-20-21-15(26-14)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJSPZHHZJUCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy-methylbenzenesulfonyl group: This step involves sulfonylation reactions using reagents such as methoxy-methylbenzenesulfonyl chloride.

    Attachment of the trifluoromethyl-oxadiazolyl group: This can be done through reactions involving trifluoromethylation and oxadiazole formation.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving oxadiazole cyclization (e.g., using CS₂/KOH) and sulfonylation. However, introducing the CF₃ group may require specialized reagents like trifluoroacetic anhydride .
  • Challenges : Higher lipophilicity (logP ~3.5 estimated) may necessitate formulation adjustments to improve bioavailability compared to more polar analogues like 6a .

Biological Activity

1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine, also known by its CAS number 1705135-04-1, is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a trifluoromethyl-oxadiazolyl group. Its unique structure contributes to its biological properties.

PropertyValue
IUPAC Name2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Molecular FormulaC16H18F3N3O4S
Molecular Weight387.39 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Methoxy-Methylbenzenesulfonyl Group : This step typically involves sulfonylation reactions with methoxy-methylbenzenesulfonyl chloride.
  • Attachment of the Trifluoromethyl-Oxadiazolyl Group : This can be accomplished through trifluoromethylation and subsequent oxadiazole formation.

The biological activity of 1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to this piperidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiosemicarbazones derived from related structures demonstrate potent antiproliferative activities against glioblastoma and breast cancer cells at nanomolar concentrations .

Case Studies

  • Cytotoxicity Evaluation : A study evaluating similar compounds demonstrated that those with trifluoromethyl substitutions exhibited higher cytotoxicity in vitro compared to their non-substituted counterparts . This suggests that the trifluoromethyl group in our compound may enhance its anticancer properties.
  • Mechanistic Insights : In vitro studies have shown that related piperidine derivatives induce apoptosis in cancer cells through oxidative stress mechanisms . This aligns with the expected action of our compound based on its structural analogs.

Comparative Analysis

Comparing 1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine with similar compounds reveals distinct advantages due to its unique functional groups:

Compound NameKey FeaturesBiological Activity
Methyl 2-methoxy-5-sulfamoylbenzoateLacks piperidine and trifluoromethyl groupsModerate cytotoxicity
2’-Methoxy-5’-methylbenzenesulfonanilideSimilar sulfonamide structureLower anticancer activity

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yields?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with heterocyclic nucleophile formation and electrophilic coupling. Key steps include:

  • Nucleophile Preparation : Convert carboxylic acids to 1,3,4-oxadiazole derivatives via cyclization using reagents like CS₂ and KOH under reflux (4–5 hours) .
  • Electrophile Synthesis : React 4-methylpiperidine with sulfonyl chlorides (e.g., 4-bromomethylbenzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9) to form sulfonamide intermediates .
  • Coupling Reaction : Combine nucleophiles and electrophiles in DMF with LiH as a base, stirring for 4–6 hours .
    Critical Factors :
  • Solvent Choice : DMF enhances nucleophilicity, improving coupling efficiency .
  • Base Selection : LiH promotes deprotonation without side reactions .
  • Purification : Recrystallization from methanol yields pure products (e.g., 75–85% yields in analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

Methodological Answer:

  • IR Spectroscopy :
    • Sulfonyl (S=O) stretches appear at 1150–1350 cm⁻¹ .
    • Trifluoromethyl (CF₃) groups show strong absorptions near 1100–1250 cm⁻¹ .
  • ¹H-NMR :
    • Piperidine protons resonate as multiplet signals at δ 1.5–3.0 ppm .
    • Methoxy (OCH₃) groups appear as singlets at δ 3.7–3.9 ppm .
  • EI-MS :
    • Molecular ion peaks ([M]⁺) confirm molecular weight, with fragmentation patterns indicating oxadiazole and sulfonamide moieties .
      Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties or reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Key Calculations :
    • HOMO-LUMO Gaps : Assess charge-transfer potential for biological activity .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity studies .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. When contradictory biological activity results arise between in vitro and cellular assays, what methodological approaches resolve discrepancies?

Methodological Answer:

  • Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in cellular media .
  • Metabolic Stability : Incubate the compound with liver microsomes to evaluate degradation pathways .
  • Target Engagement : Perform pull-down assays or thermal shift profiling to confirm binding to intended bacterial targets (e.g., DNA gyrase) .
    Case Study : Analogous 1,3,4-oxadiazole derivatives showed improved activity after optimizing logP values via substituent tuning .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize antibacterial efficacy?

Methodological Answer:

  • Substituent Variation :
    • Replace the trifluoromethyl group with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .
    • Modify the methoxy group on the benzenesulfonyl ring to alter membrane permeability .
  • Biological Testing :
    • Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Compare time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D-NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., piperidine vs. oxadiazole protons) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex splitting patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., sulfonamide geometry) for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.